QM-FN-SO3
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Overview
Description
Sodium 3-(4-(Dicyanomethylene)-2-(2-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)vinyl)quinolin-1(4H)-yl)propane-1-sulfonate: It is primarily used for in vivo imaging of amyloid β plaques, which are associated with Alzheimer’s disease . This compound is known for its high binding affinity, ultra-high sensitivity, and ability to penetrate the blood-brain barrier .
Preparation Methods
The synthesis of QM-FN-SO3 involves a two-stage process . The first stage includes the preparation of the quinoline-malononitrile-thiophene-(dimethylamino)phenylsulfonate core. The entire preparation process takes approximately two days .
Chemical Reactions Analysis
QM-FN-SO3 undergoes various chemical reactions, including:
Oxidation: This reaction can be induced under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding amine derivatives under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and quinoline moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
QM-FN-SO3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its key applications include:
In vivo imaging: It is used for the detection of amyloid β plaques in Alzheimer’s disease research
Confocal microscopy: The compound is employed in confocal microscopy for high-resolution imaging of biological tissues.
Drug screening: This compound is used in drug screening assays to evaluate the efficacy of potential therapeutic agents targeting amyloid β plaques
Mechanism of Action
QM-FN-SO3 exerts its effects through its near-infrared aggregation-induced emission properties . The compound binds to amyloid β plaques, leading to a significant increase in fluorescence intensity. This fluorescence is due to the aggregation-induced emission mechanism, where the compound emits light upon aggregation . The molecular targets of this compound are the amyloid β plaques, and the pathways involved include the binding of the compound to the plaques and the subsequent emission of near-infrared light .
Comparison with Similar Compounds
QM-FN-SO3 is unique compared to other similar compounds due to its high binding affinity, ultra-high sensitivity, and ability to penetrate the blood-brain barrier . Similar compounds include:
Thioflavin T (ThT): Commonly used for amyloid β plaque detection but has limitations such as shorter emission wavelengths and lower sensitivity.
Thioflavin S (ThS): Another widely used probe with similar limitations as ThT.
Other quinoline-based probes: These probes also exhibit near-infrared emission but may not have the same level of sensitivity and binding affinity as this compound.
Properties
Molecular Formula |
C29H25N4NaO3S2 |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
sodium;3-[4-(dicyanomethylidene)-2-[(E)-2-[5-[4-(dimethylamino)phenyl]thiophen-2-yl]ethenyl]quinolin-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C29H26N4O3S2.Na/c1-32(2)23-10-8-21(9-11-23)29-15-14-25(37-29)13-12-24-18-27(22(19-30)20-31)26-6-3-4-7-28(26)33(24)16-5-17-38(34,35)36;/h3-4,6-15,18H,5,16-17H2,1-2H3,(H,34,35,36);/q;+1/p-1/b13-12+; |
InChI Key |
WYMGXQAGHDNQOV-UEIGIMKUSA-M |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(S2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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